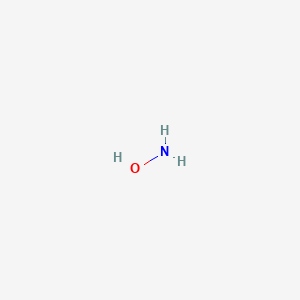

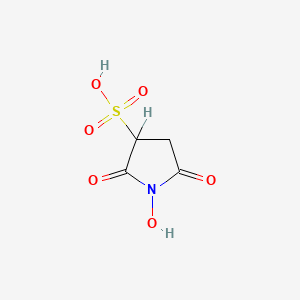

1-ヒドロキシ-2,5-ジオキソピロリジン-3-スルホン酸

概要

説明

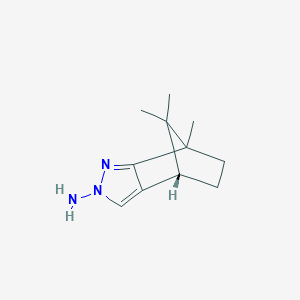

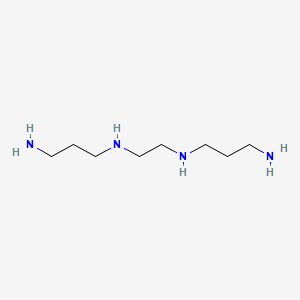

N-ヒドロキシスルホスクシンイミド(ナトリウム塩)は、N-ヒドロキシスクシンイミドの水溶性スルホン化アナログです。生体結合技術、特にカルボキシル基の活性化によるアミン反応性エステル生成に広く用いられます。 この化合物は、分子式がC4H4NNaO6S、分子量が217.13 g/molです .

科学的研究の応用

N-ヒドロキシスルホスクシンイミド(ナトリウム塩)は、科学研究において幅広い用途があります。

作用機序

N-ヒドロキシスルホスクシンイミド(ナトリウム塩)は、カルボキシル基を活性化してアミン反応性エステルを形成することで作用します。これらのエステルは、その後、第一級アミンと反応して安定なアミド結合を形成します。 活性化プロセスには、反応性中間体の形成が含まれ、アミン基による求核攻撃を促進し、アミド結合の形成につながります .

生化学分析

Biochemical Properties

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid plays a crucial role in biochemical reactions as an activator. It is often used to modify the surface of proteins and colloidal particles for reaction, labeling, or immobilization . This compound interacts with enzymes and proteins, facilitating the formation of amide bonds in peptide synthesis. The nature of these interactions involves the activation of carboxyl groups, making them more reactive towards nucleophilic attack by amines .

Cellular Effects

The effects of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid on various types of cells and cellular processes are significant. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the modification of surface proteins can alter cell signaling pathways, leading to changes in gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid exerts its effects through binding interactions with biomolecules. It acts as an activator in amide synthesis by forming reactive intermediates that facilitate the coupling of carboxyl groups with amines . This process involves enzyme inhibition or activation, depending on the specific biochemical reaction being targeted. Additionally, changes in gene expression can occur as a result of these interactions, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid can change over time. The stability and degradation of this compound are important factors to consider. It is typically stored at refrigerated temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular activities .

Dosage Effects in Animal Models

The effects of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid vary with different dosages in animal models. At lower doses, it can effectively modify proteins and enzymes without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular functions and metabolic activities . Threshold effects are also noted, where a certain dosage level is required to achieve the desired biochemical modifications.

Metabolic Pathways

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is involved in various metabolic pathways, particularly those related to protein and peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of amide bonds, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for the efficient synthesis of peptides and other biomolecules.

Transport and Distribution

Within cells and tissues, 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its effective participation in biochemical reactions and modifications.

Subcellular Localization

The subcellular localization of 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of the compound are closely linked to its localization, as it needs to be in proximity to its target biomolecules to be effective.

準備方法

合成ルートと反応条件

N-ヒドロキシスルホスクシンイミド(ナトリウム塩)は、N-ヒドロキシスクシンイミドとスルホン化剤を反応させることで合成され、通常はカルボジイミドなどの脱水剤の存在下で行われます。 反応条件には、通常、反応物を水性溶液またはメタノール溶液中で混合し、反応を制御された温度で維持して高収率と高純度を確保することが含まれます .

工業的生産方法

N-ヒドロキシスルホスクシンイミド(ナトリウム塩)の工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、大型反応器を用い、反応パラメータを厳密に制御することで、製品品質の安定性を確保しています。 最終製品は、通常、結晶化またはクロマトグラフィー技術を用いて精製され、所望の純度レベルが達成されます .

化学反応の分析

反応の種類

N-ヒドロキシスルホスクシンイミド(ナトリウム塩)は、主に置換反応、特にカルボキシル基との反応によって活性エステルを生成します。 これらのエステルは、第一級アミンに対して非常に反応性が高く、安定なアミド結合の形成を促進します .

一般的な試薬と条件

N-ヒドロキシスルホスクシンイミド(ナトリウム塩)を含む反応で用いられる最も一般的な試薬は、1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDC)などのカルボジイミドです。 反応は、通常、水性溶液またはメタノール溶液中で、室温またはわずかに高温で行われます .

主な生成物

N-ヒドロキシスルホスクシンイミド(ナトリウム塩)を含む反応から生成される主な生成物は、アミン反応性エステルであり、さまざまな生体結合用途で用いられます。 これらのエステルは、さらに第一級アミンと反応して安定なアミド結合を形成し、タンパク質の架橋と標識に広く用いられています .

類似化合物との比較

類似化合物

N-ヒドロキシスクシンイミド: N-ヒドロキシスルホスクシンイミド(ナトリウム塩)と比較して、疎水性の高いスルホン化されていないアナログです.

N-ヒドロキシスルホスクシンイミド: この化合物の遊離酸形態で、同様の生体結合用途に用いられます.

独自性

N-ヒドロキシスルホスクシンイミド(ナトリウム塩)は、水溶性と第一級アミンに対する反応性の向上によって独特です。 これは、他の疎水性の低い化合物が効果的に機能しない場合に、水性生体結合反応で特に有用です .

特性

IUPAC Name |

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJXGCIPWAVXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002684 | |

| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82436-78-0 | |

| Record name | N-Hydroxysulfosuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-Chlorophenyl)propyl]piperazine](/img/structure/B1203885.png)